3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives is often achieved in high yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Molecular Structure Analysis
Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models . The influence of the substituent on the compounds’ activity is depicted .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Synthesis and Structural Characterization
One study focused on the synthesis and characterization of novel ligands with potential as PET radioligands for imaging CB1 receptors. The compounds synthesized display higher binding affinity and lower lipophilicity compared to existing ligands, indicating their promise for PET imaging applications (Fan et al., 2006). Similarly, another study reported the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential PET radiotracer for CB1 cannabinoid receptors, highlighting the versatility of pyrazole derivatives in neuroimaging (Katoch-Rouse & Horti, 2003).
Another significant contribution includes the synthesis, spectral, and X-ray crystal structure analysis of a pyrazole derivative, providing insights into its thermal stability, molecular geometry, and non-linear optical properties. This research underscores the structural complexity and potential application of such compounds in various scientific domains (Kumara et al., 2018).
Biological Activity and Potential Applications
Research has also explored the cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, suggesting their potential in medical applications, including cancer therapy. The synthesized compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the therapeutic potential of pyrazole derivatives (Hassan et al., 2014).
Moreover, a study on the molecular interaction of a pyrazole derivative as a CB1 cannabinoid receptor antagonist highlights the compound's pharmacological relevance. This research provides a foundation for developing drugs targeting cannabinoid receptors, which are of interest for treating various disorders (Shim et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Result of Action
The inhibition of urease by this compound can disrupt the survival mechanisms of certain bacteria, potentially leading to their eradication . This makes the compound a potential candidate for the treatment of infections caused by urease-dependent bacteria .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the nature of the substituent on the phenyl ring of thiadiazoles is known to be important for their cytotoxic activity . .
Safety and Hazards
As with any chemical compound, safety and hazards associated with thiadiazole derivatives would depend on the specific compound and its intended use. It’s important to note that several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-24-17(11-16(22-24)13-4-3-5-15(10-13)27-2)19(26)21-14-6-8-25(9-7-14)18-12-20-28-23-18/h3-5,10-12,14H,6-9H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNISKACIOJMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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